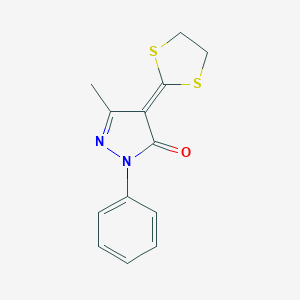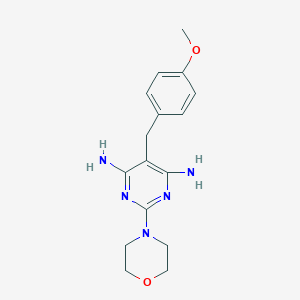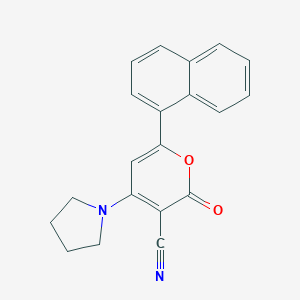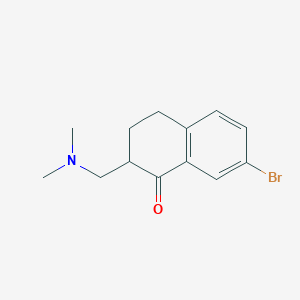![molecular formula C25H30N4O2 B246576 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide, also known as Compound 1, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 exerts its pharmacological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis. Additionally, it has been found to modulate the activity of the neurotransmitter serotonin, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. It has also been shown to inhibit the proliferation and migration of tumor cells, as well as the formation of new blood vessels in tumors. Furthermore, it has been found to enhance the survival of neurons and promote the regeneration of axons in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 is its potent pharmacological activity, which makes it a promising candidate for the development of novel therapeutic agents. However, the low yield of the synthesis method and the limited availability of the compound may pose a challenge for further research. Additionally, the mechanism of action of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 is not fully understood, and further studies are required to elucidate its molecular targets and signaling pathways.
Direcciones Futuras
For the research on 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 include the development of more efficient synthesis methods to increase the yield and availability of the compound. Further studies are also needed to investigate the molecular targets and signaling pathways of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1, as well as its potential therapeutic applications in various diseases. Additionally, the development of derivative compounds with improved pharmacological properties may provide new opportunities for drug discovery and development.
In conclusion, 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 is a novel small molecule that exhibits potent anti-inflammatory, anti-tumor, and neuroprotective effects. Its mechanism of action involves the inhibition of COX-2 and VEGF, as well as the modulation of serotonin activity. While further research is needed to fully understand its pharmacological properties, 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 represents a promising candidate for the development of novel therapeutic agents.
Métodos De Síntesis
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 can be synthesized through a multi-step process involving the condensation of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with 2-(1H-benzimidazol-1-yl)ethan-1-amine, followed by the introduction of a butyl and methyl group to the acetamide moiety. The yield of the synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic activities. Furthermore, it has been shown to possess neuroprotective and anti-depressant effects.
Propiedades
Fórmula molecular |
C25H30N4O2 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-butyl-N-methylacetamide |
InChI |
InChI=1S/C25H30N4O2/c1-3-4-14-27(2)24(31)18-29-22-13-9-8-12-21(22)26-25(29)20-15-23(30)28(17-20)16-19-10-6-5-7-11-19/h5-13,20H,3-4,14-18H2,1-2H3 |
Clave InChI |
PFYIOSIXMGKGPO-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
SMILES canónico |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)

![6-Chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246506.png)
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]-3-methyl-2-pyrrolidinone](/img/structure/B246508.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B246510.png)

![4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile](/img/structure/B246521.png)
![4-[(dimethylamino)methyl]-8-methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246526.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246539.png)
![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)